molecular formula C10H12BrN3 B2557791 6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine CAS No. 1549360-60-2

6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine

Cat. No. B2557791
CAS RN: 1549360-60-2
M. Wt: 254.131
InChI Key: IZBBVMQMPYRALL-UHFFFAOYSA-N
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Description

“6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine” is a chemical compound with the CAS Number: 2305255-98-3 . It has a molecular weight of 239.11 . The IUPAC name for this compound is 6-bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine .


Synthesis Analysis

Imidazo[1,2-a]pyridine analogues have been synthesized using various methods. One such method involves the condensation of 2-aminopyridines with α-bromoketones . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrN2/c1-3-8-4-9(11)6-13-5-7(2)12-10(8)13/h4-6H,3H2,1-2H3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.11 . The IUPAC name for this compound is 6-bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine . The InChI code for this compound is 1S/C10H11BrN2/c1-3-8-4-9(11)6-13-5-7(2)12-10(8)13/h4-6H,3H2,1-2H3 .

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, such as 6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Treatment of Tuberculosis (TB)

The World Health Organization has taken the initiative to develop new TB drugs. Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry .

Anti-Proliferative Activity Against S. Pneumoniae

Compounds with imidazo[1,2-a]pyridine-3-carboxylate core were synthesized and screened for their anti-proliferative activity against S. pneumoniae .

Binding to the Vitamin K3-Binding Region of S. Pneumoniae FtsZ

Docking studies were used to identify potential anti-FtsZ agents that bind to the Vitamin K3-binding region of a homology model generated for S. pneumoniae FtsZ .

Development of New TB Drugs

Over the past 2000 years, tuberculosis (TB) has killed more people than any other infectious disease. In 2021, TB claimed 1.6 million lives worldwide, making it the second leading cause of death from an infectious disease after COVID-19 .

Research in Synthetic Organic Chemistry

Dr. Sauvik Samanta obtained his Ph.D. in Synthetic Organic Chemistry from the Indian Institute of Technology Kanpur, India in 2015 . His research areas include medicinal chemistry and drug discovery research for infectious diseases .

Future Directions

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that “6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine” and similar compounds could have potential applications in the development of new drugs, particularly for the treatment of TB .

properties

IUPAC Name

6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3/c1-3-8-9(12)14-5-7(11)4-6(2)10(14)13-8/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBBVMQMPYRALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=C(C=C(C2=N1)C)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine

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